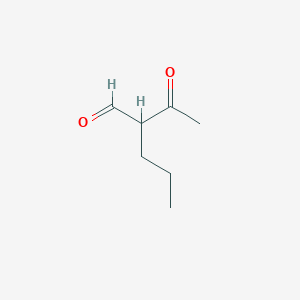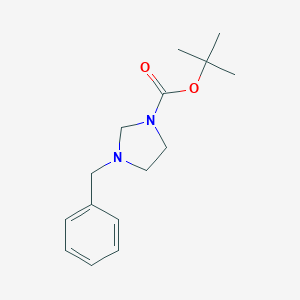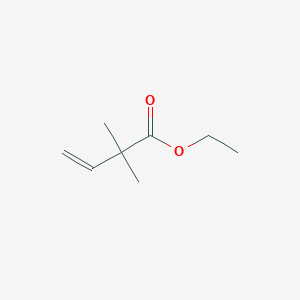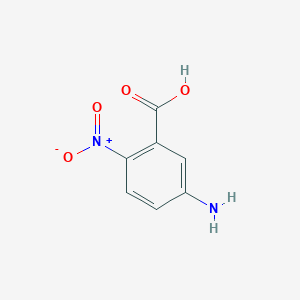
tert-Butyl 4-(2-(methylamino)ethyl)piperazine-1-carboxylate
概要
説明
The compound tert-Butyl 4-(2-(methylamino)ethyl)piperazine-1-carboxylate is a derivative of piperazine, which is a common scaffold in medicinal chemistry due to its versatility and prevalence in biologically active compounds. Piperazine derivatives are known for their applications in drug development, particularly as intermediates in the synthesis of various pharmaceuticals.
Synthesis Analysis
The synthesis of piperazine derivatives can involve multiple steps, starting from simple precursors such as tert-butyl-4-hydroxypiperdine-1-carboxylate. For example, the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate was achieved through a three-step process with a total yield of 49.9% . Another derivative, tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, was synthesized using a low-cost amination process with a yield of 52% . These methods often involve reactions such as nucleophilic substitution, oxidation, halogenation, and elimination, as seen in the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate with a high yield of 71.4% .
Molecular Structure Analysis
The molecular structure of piperazine derivatives is characterized by the presence of a piperazine ring, which can adopt a chair conformation. The crystal structure of one such derivative revealed two independent molecules with the tert-butyl piperazine group showing disorder over two sets of sites . The dihedral angles between the rings in these molecules can vary, indicating flexibility in their three-dimensional conformation, which is important for their interaction with biological targets.
Chemical Reactions Analysis
Piperazine derivatives can participate in various chemical reactions due to the presence of functional groups that can be modified. For instance, the tert-butyl group can be involved in reactions that lead to the formation of pharmacologically active cores, as seen in the synthesis of a sterically congested piperazine derivative . The presence of additional functional groups, such as the dioxaborolan or nitrophenyl groups, allows for further chemical transformations that can be tailored to synthesize specific biologically active compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. These properties can be studied using various analytical techniques such as mass spectrometry (MS), nuclear magnetic resonance (NMR), and X-ray diffraction (XRD). For example, the structure of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate was confirmed by MS and 1H NMR, and the synthetic route was optimized to achieve a total yield of 20.2% . Additionally, the molecular structure and physicochemical properties of these compounds can be investigated using density functional theory (DFT) calculations, as demonstrated for 2-{4-[(tert-butoxy-carbonyl)]piperazine-1-yl}pyridine-3-carboxylic acid .
科学的研究の応用
Crystal and Molecular Structure
tert-Butyl 4-(2-(methylamino)ethyl)piperazine-1-carboxylate has been studied for its crystal and molecular structure. Mamat, Flemming, and Köckerling (2012) reported the crystal structure, highlighting the compound's typical bond lengths and angles in the piperazine-carboxylate framework (Mamat, Flemming, & Köckerling, 2012).
Synthesis and Characterization
Kulkarni et al. (2016) synthesized and characterized two derivatives of N-Boc piperazine, including tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate, and studied their antibacterial and antifungal activities (Kulkarni et al., 2016).
Sterically Congested Piperazine Derivative
Gumireddy et al. (2021) prepared a sterically congested piperazine derivative, highlighting its novel chemistry and pharmacological potential (Gumireddy et al., 2021).
Intermediate for Biologically Active Compounds
Ya-hu (2010) synthesized tert-Butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, an important intermediate for biologically active benzimidazole compounds (Ya-hu, 2010).
Antibacterial and Anthelmintic Activity
Sanjeevarayappa et al. (2015) synthesized tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, characterized it, and evaluated its in vitro antibacterial and anthelmintic activity (Sanjeevarayappa et al., 2015).
Corrosion Inhibition Property
Praveen et al. (2021) studied the anticorrosive activity of tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate for carbon steel in a corrosive environment (Praveen et al., 2021).
Asymmetric Deprotonation
McDermott, Campbell, and Ertan (2008) described the first known example of a sparteine-mediated asymmetric deprotonation of a piperazine using tert-butyl 4-tert-butylpiperazine-1-carboxylate (McDermott, Campbell, & Ertan, 2008).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray and, if in eyes, to rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
特性
IUPAC Name |
tert-butyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O2/c1-12(2,3)17-11(16)15-9-7-14(8-10-15)6-5-13-4/h13H,5-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRUJRVAXEALDLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40630380 | |
| Record name | tert-Butyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40630380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-(2-(methylamino)ethyl)piperazine-1-carboxylate | |
CAS RN |
539822-98-5 | |
| Record name | tert-Butyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40630380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

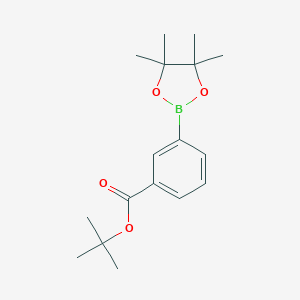
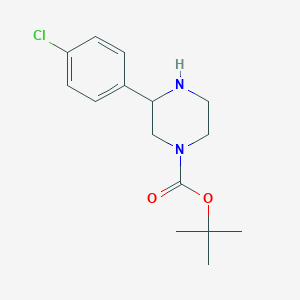
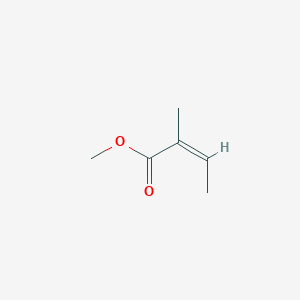
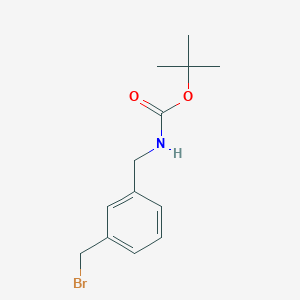
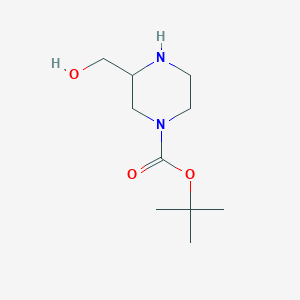
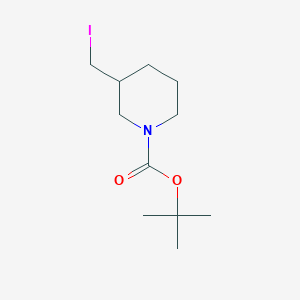

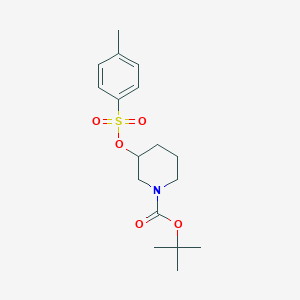
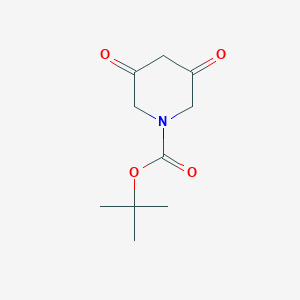
![(R)-[1,1'-Binaphthalene]-2,2'-diyl bis(trifluoromethanesulfonate)](/img/structure/B153238.png)
